molecular formula C6H10F3N B584700 2-(Trifluoromethyl)cyclopentan-1-amine CAS No. 1260678-84-9

2-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B584700
CAS No.: 1260678-84-9
M. Wt: 153.148
InChI Key: CPYZHYSCBMUTQT-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)cyclopentan-1-amine” is an organic compound that contains a cyclopentane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . It is a derivative of cyclopentanamine, where one hydrogen atom is replaced by a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethyl amines, including “this compound”, has been reported in the literature . One method involves the trifluoromethylation of secondary amines using CF3SO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H10F3N . It consists of a five-membered cyclopentane ring, with a trifluoromethyl group and an amine group attached .


Chemical Reactions Analysis

Trifluoromethyl amines, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized through a trifluoromethylation reaction of secondary amines using CF3SO2Na . The thiocarbonyl fluoride formed in situ is a key intermediate in this reaction .

Scientific Research Applications

Catalyst Development for Reductive Amination

Research on catalyst development has shown the utility of 2-(Trifluoromethyl)cyclopentan-1-amine in the synthesis of amines, which are crucial in various industries including pharmaceuticals, agriculture, and cosmetics. A study by Guo et al. (2019) demonstrated the effectiveness of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine under mild conditions, achieving an 84% yield. This catalyst was found to be stable and reusable, with potential applicability to a range of aldehydes and ketones. The study provides insights into the reaction mechanism, emphasizing the geometric effect over the electronic effect of Ru species, and highlights the high catalytic activity due to the high surface area of layered Nb2O5 material (Guo et al., 2019).

Synthesis and Structural Analysis of Enantiomers

Another area of research involving this compound is the synthesis and structural analysis of its enantiomers. Gao et al. (2015) synthesized two enantiomeric derivatives and determined their structures using single-crystal X-ray diffraction. The study found that the R-enantiomer exhibited higher antitumor activity against MCF-7 cells compared to gefitinib, suggesting potential applications in medicinal chemistry (Gao et al., 2015).

Enhancement of Catalytic Activity

Further research by Tong et al. (2019) on PtCo/CeO2 catalysts for alcohol amination highlighted the dual functions of CoO decoration in enhancing both selectivity to primary amine and catalytic activity. The study detailed how CoOx species improve alcohol dehydrogenation and inhibit overhydrogenation, providing valuable insights into catalyst design for primary amine production via hydrogen-borrowing amination (Tong et al., 2019).

Chiral Synthesis and Resolution

Yang et al. (2000) focused on the synthesis and resolution of new C2-symmetric chiral bis-anilines, highlighting the potential of this compound in asymmetric synthesis. The study achieved optically pure forms of trans-1,2-bis(2-aminophenyl)cyclopentanes, which could have applications in chiral synthesis and pharmaceuticals (Yang et al., 2000).

Development of Strain-Release Heteroatom Functionalization

Lopchuk et al. (2017) described a strategy for strain-release heteroatom functionalization, using strained C–C and C–N bonds to install small, strained ring systems like cyclopentane. This methodology, which includes "cyclopentylation" of various heteroatoms, offers a new approach to modifying lead compounds in drug discovery, demonstrating the broader applicability of cyclopentane derivatives in medicinal chemistry (Lopchuk et al., 2017).

Future Directions

The future directions for “2-(Trifluoromethyl)cyclopentan-1-amine” and similar compounds could involve their use in the synthesis of new pharmaceuticals. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug molecules , making trifluoromethyl amines potentially valuable in drug design and development.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZHYSCBMUTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695251
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-84-9
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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